2-[(2-Methylphenyl)amino]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(2-Methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide is an organic compound with the molecular formula C17H19N3O It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide typically involves the condensation reaction between 2-[(2-Methylphenyl)amino]acetohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2-Methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide
- 2-[(2-Methoxyphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide
Uniqueness
2-[(2-Methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide is unique due to the presence of both methyl groups on the aromatic rings, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(2-methylanilino)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H21N3O/c1-13-8-10-16(11-9-13)15(3)20-21-18(22)12-19-17-7-5-4-6-14(17)2/h4-11,19H,12H2,1-3H3,(H,21,22)/b20-15+ |
InChI Key |
PKBRXAXJTBSDNG-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CNC2=CC=CC=C2C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CNC2=CC=CC=C2C)C |
Origin of Product |
United States |
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